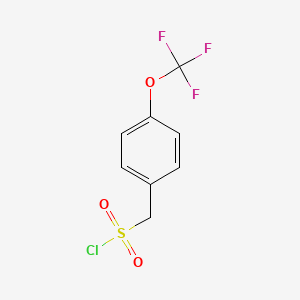

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Description

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHRLICMFSITAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride typically involves the reaction of 4-(Trifluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield. The reaction conditions often include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves using high-purity starting materials and advanced equipment to ensure consistent product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as an electrophilic center, enabling reactions with diverse nucleophiles:

Mechanistic Insight :

The trifluoromethoxy group increases sulfur's electrophilicity via inductive effects, accelerating nucleophilic attack. This aligns with sulfur fluoride exchange (SuFEx) principles, where the S(VI) center attracts nucleophiles .

Hydrolysis and Stability

Hydrolysis occurs under aqueous or humid conditions:

Stability Considerations :

The compound decomposes at >100°C, releasing sulfur oxides (SO<sub>x</sub>), hydrogen fluoride (HF), and chlorine gas (Cl<sub>2</sub>) . Storage under anhydrous conditions at −20°C is recommended to prevent hydrolysis.

Dynamic Covalent Exchange Reactions

The sulfonate group participates in reversible exchange with phenols under basic conditions:

Kinetic Control :

Reaction rates depend on the leaving group's electron-withdrawing capacity. Para-substituents with Hammett parameters >0.2 (e.g., −NO<sub>2</sub>) drive faster exchanges .

Comparative Reactivity with Analogues

The trifluoromethoxy group confers distinct reactivity compared to non-fluorinated analogues:

| Compound | Reactivity with Amines | Hydrolysis Rate | Thermal Stability |

|---|---|---|---|

| 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | High (k = 0.45 M<sup>−1</sup>s<sup>−1</sup>) | Moderate | 150°C decomposition |

| 4-Methoxyphenylmethanesulfonyl chloride | Low (k = 0.12 M<sup>−1</sup>s<sup>−1</sup>) | Fast | 180°C decomposition |

Electronic Effects :

The −OCF<sub>3</sub> group reduces electron density at sulfur, increasing electrophilicity and nucleophilic substitution rates .

Scientific Research Applications

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. These reactions often involve the formation of a covalent bond between the sulfonyl chloride group and the nucleophile, leading to the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethyl)phenylmethanesulfonyl chloride

- 4-(Methoxy)phenylmethanesulfonyl chloride

- 4-(Chloromethyl)phenylmethanesulfonyl chloride

Uniqueness

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biological Activity

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (TFPMs) is an organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of TFPMs, focusing on its interactions with cytochrome P450 enzymes, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

TFPMs has the molecular formula CHClFOS, with a molecular weight of approximately 274.64 g/mol. The compound is characterized by:

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.

- Methanesulfonyl Chloride Functional Group : Provides reactivity in various organic synthesis applications.

Cytochrome P450 Interaction

Recent studies have highlighted TFPMs as a substrate and inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions. The inhibition kinetics suggest that TFPMs may alter the metabolism of co-administered drugs, which is crucial for therapeutic optimization.

- Inhibition Studies : TFPMs showed notable inhibition of CYP1A2 and CYP2C19, indicating its potential to affect metabolic pathways in vivo .

Pharmacological Properties

Compounds containing trifluoromethoxy groups often exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability. The following table summarizes the potential biological activities associated with TFPMs based on structural similarities with other compounds:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylmethanesulfonyl chloride | 163295-75-8 | 0.95 | Contains a trifluoromethyl instead of trifluoromethoxy group |

| (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride | 116827-38-4 | 0.92 | Trifluoromethoxy group at position 2 on the phenyl ring |

| (4-Methoxyphenyl)methanesulfonyl chloride | 110661-59-1 | 0.83 | Lacks fluorine substituents; methoxy instead |

These compounds illustrate how variations in substituents can influence biological activity and chemical reactivity.

In Vitro Studies

Research has demonstrated that the presence of the trifluoromethoxy group significantly enhances the biological activity of various derivatives. For instance, studies focusing on related compounds have shown that those with trifluoromethyl groups exhibit increased binding affinities to enzyme targets due to enhanced interactions through halogen bonding .

- Cytotoxicity Assessments : Compounds structurally related to TFPMs were evaluated for cytotoxicity against cancer cell lines, revealing moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies indicate that TFPMs can interact with various protein targets through hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding how modifications to the molecule can enhance its biological efficacy.

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride?

The compound is typically synthesized via sulfonation and chlorination steps. A common method involves reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) in a dichloromethane (DCM)/dimethylformamide (DMF) solvent mixture. For example, 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid was treated with SOCl₂ (10:1 molar excess) at room temperature for 16 hours, yielding the sulfonyl chloride as a green solid after vacuum drying . Optimization of reaction time, solvent ratios (e.g., DCM:DMF at 10:1), and stoichiometric control of SOCl₂ is critical for reproducibility.

Q. What are the key physicochemical properties of this compound?

Q. How is this compound utilized in medicinal chemistry research?

It serves as a sulfonyl chloride precursor for synthesizing sulfonamide derivatives, which are pivotal in drug discovery. For instance, it was used to prepare selective ADAM-17 inhibitors (e.g., compound 46 in evidence 12), demonstrating efficacy in ovarian cancer cell models. The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving bioavailability .

Advanced Research Questions

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example:

Q. What strategies improve synthetic yield in low-yielding reactions?

Q. What mechanistic insights explain its biological activity in enzyme inhibition?

The sulfonamide derivatives of this compound exhibit competitive inhibition of ADAM-17, a metalloprotease implicated in cancer progression. The trifluoromethoxy group enhances hydrophobic interactions with the enzyme’s active site, while the sulfonamide moiety chelates zinc ions critical for catalytic activity .

Q. How do structural modifications influence pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.